molecular formula C20H24N2O3 B267397 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide

2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide

Cat. No. B267397
M. Wt: 340.4 g/mol
InChI Key: IJTKSUMQNZWRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development.

Scientific Research Applications

2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide has been the subject of several scientific research studies due to its potential applications in medicine and drug development. One of the most promising applications of 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide is in the treatment of cancer. Research has shown that 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide has potent anti-cancer properties and can inhibit the growth of cancer cells. 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide is not yet fully understood. However, research has shown that 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide has been shown to have antioxidant properties, which may protect cells from oxidative damage. 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide has also been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide in lab experiments is its potency. 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide has been shown to be highly effective in inhibiting the growth of cancer cells, making it a valuable tool for cancer research. However, one of the limitations of using 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide in lab experiments is its toxicity. 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide has been shown to be toxic to normal cells at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide. One area of research is the development of 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the investigation of the mechanism of action of 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide, which may lead to the development of more effective treatments for cancer and other diseases. Additionally, research on the toxicity of 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide and its effects on normal cells may lead to the development of safer and more effective treatments.

Synthesis Methods

The synthesis of 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide involves the reaction of 4-ethylphenol with propionyl chloride to form 4-ethylphenylpropanoic acid, which is then reacted with 3-aminobenzoic acid to form 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide. The synthesis of 2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide has been described in several research papers, and the compound has been synthesized using various methods, including microwave-assisted synthesis and solvent-free synthesis.

properties

Product Name

2-(4-ethylphenoxy)-N-[3-(propionylamino)phenyl]propanamide

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[3-(propanoylamino)phenyl]propanamide

InChI

InChI=1S/C20H24N2O3/c1-4-15-9-11-18(12-10-15)25-14(3)20(24)22-17-8-6-7-16(13-17)21-19(23)5-2/h6-14H,4-5H2,1-3H3,(H,21,23)(H,22,24)

InChI Key

IJTKSUMQNZWRRB-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)NC(=O)CC

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=CC(=C2)NC(=O)CC

Origin of Product

United States

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